molecular formula C15H14Cl2N4O3 B5285880 7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5285880
M. Wt: 369.2 g/mol
InChI Key: NGFGYACXXNTGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,4-dichlorophenyl group, a methoxy group, and two methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a 2,4-dichlorobenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow microreactors allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group, to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of strong bases or catalysts to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atoms can result in a variety of functionalized derivatives.

Scientific Research Applications

7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substitutions on the purine core. Examples include:

  • 8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-[(2,4-DICHLOROPHENYL)METHYL]-8-METHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,4-dichlorophenyl group and the methoxy group differentiates it from other purine derivatives, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-4-5-9(16)6-10(8)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGYACXXNTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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